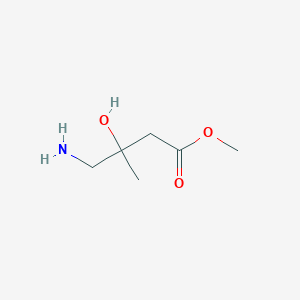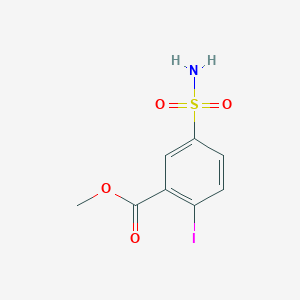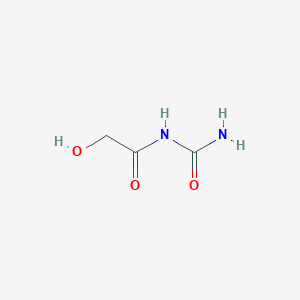
(2-Hydroxyacetyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyacetyl)urea, also known as N-glycoloylurea, is an organic compound with the molecular formula C3H6N2O3. It is a derivative of urea, where one of the hydrogen atoms is replaced by a hydroxyacetyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
(2-Hydroxyacetyl)urea can be synthesized through several methods. One common method involves the reaction of urea with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the reaction of urea with glycolic acid in the presence of a catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(2-Hydroxyacetyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where the hydroxyacetyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce simpler urea derivatives .
科学的研究の応用
(2-Hydroxyacetyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials .
作用機序
The mechanism of action of (2-Hydroxyacetyl)urea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The hydroxyacetyl group plays a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
Hydroxyurea: A compound with similar structure but different functional groups.
Thiourea: Contains sulfur instead of oxygen in its structure.
Carbamoylurea: Another derivative of urea with different substituents .
Uniqueness
(2-Hydroxyacetyl)urea is unique due to its specific hydroxyacetyl group, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other urea derivatives may not be as effective .
特性
分子式 |
C3H6N2O3 |
|---|---|
分子量 |
118.09 g/mol |
IUPAC名 |
N-carbamoyl-2-hydroxyacetamide |
InChI |
InChI=1S/C3H6N2O3/c4-3(8)5-2(7)1-6/h6H,1H2,(H3,4,5,7,8) |
InChIキー |
RYDVBNBVYVMEDT-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


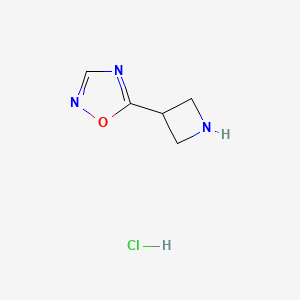
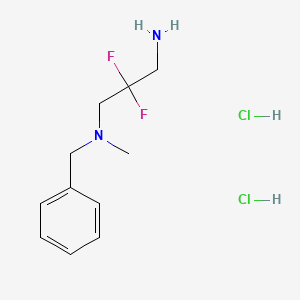
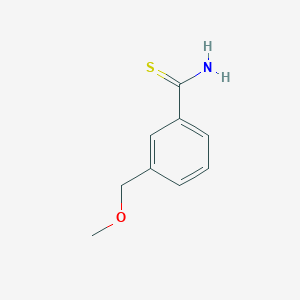
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
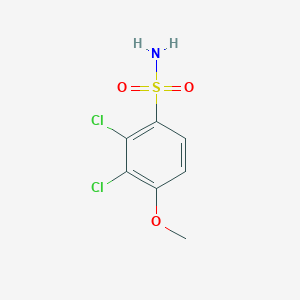
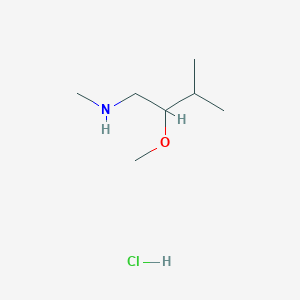
![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
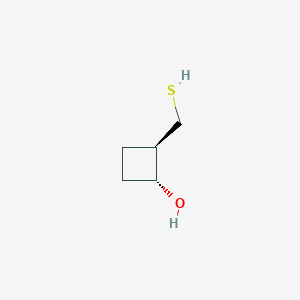

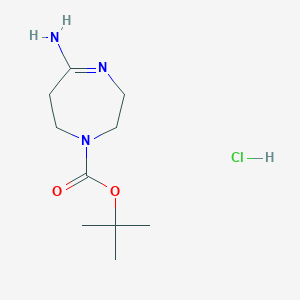
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
